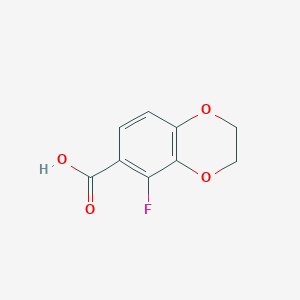
5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is an organic compound with the molecular formula C9H7FO4 and a molecular weight of 198.15 g/mol This compound is characterized by a benzodioxine ring structure with a fluorine atom at the 5-position and a carboxylic acid group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the reaction of 3-fluorocatechol with 1,2-dibromoethane . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzodioxine ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and intermediates.
化学反応の分析
Types of Reactions
5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the fluorine atom or to reduce the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol
科学的研究の応用
5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to changes in their activity. The benzodioxine ring structure can also interact with various biological molecules, affecting their function and stability .
類似化合物との比較
Similar Compounds
- 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Uniqueness
5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position and the carboxylic acid group at the 6-position allows for unique interactions with biological targets and provides opportunities for further chemical modifications .
特性
分子式 |
C9H7FO4 |
|---|---|
分子量 |
198.15 g/mol |
IUPAC名 |
5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C9H7FO4/c10-7-5(9(11)12)1-2-6-8(7)14-4-3-13-6/h1-2H,3-4H2,(H,11,12) |
InChIキー |
RIVSCDAHAOCSFS-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12093625.png)
![7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12093631.png)

![S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate](/img/structure/B12093638.png)
![2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide](/img/structure/B12093644.png)
![4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline](/img/structure/B12093650.png)
![[5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol](/img/structure/B12093653.png)



![17-acetyl-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12093691.png)
